molecular formula C12H17FN2 B8742285 (r)-1-(4-fluorobenzyl)-3-methylpiperazine

(r)-1-(4-fluorobenzyl)-3-methylpiperazine

Cat. No.: B8742285
M. Wt: 208.27 g/mol
InChI Key: NPIPCQHHNIFPQW-UHFFFAOYSA-N
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Description

(r)-1-(4-fluorobenzyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (r)-1-(4-fluorobenzyl)-3-methylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (r)-1-(4-fluorobenzyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted piperazine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (r)-1-(4-fluorobenzyl)-3-methylpiperazine is primarily based on its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(r)-1-(4-fluorobenzyl)-3-methylpiperazine can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)piperazine: Lacks the methyl group, which may affect its binding affinity and biological activity.

    1-(4-Chlorobenzyl)-3-methylpiperazine: Substitution of fluorine with chlorine can lead to differences in reactivity and pharmacological properties.

    1-(4-Fluorobenzyl)-4-methylpiperazine: The position of the methyl group on the piperazine ring can influence the compound’s overall activity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperazine

InChI

InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3

InChI Key

NPIPCQHHNIFPQW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methylpiperazine (0.10 g, 1 mmol) in CH2Cl2 (2 mL) was added 4-fluorobenzyl bromide (0.125 mL, 1 mmol). The resultant mixture was stirred at ambient temperature. After 15 hours, the mixture was concentrated in vacuo to afford a solid. This solid was dissolved in CH2Cl2 and washed sequentially with water, aqueous NaHCO3 solution, then brine. The organic layer was dried over MgSO4, filtered, and concentrated to an oil. Purification by flash column chromatography afforded 0.025 g (12% yield) of 1-(4-fluorobenzyl)-3-methylpiperazine, a compound of formula (C), as a colorless oil; NMR (CDCl3) 7.3 (m, 2), 7.0 (m, 2), 3.4 (s, 2), 3.0-2.6 (m, 5), 2.0 (br s, 2), 1.6 (t, 1), 1.0 (d, 3) ppm.
Quantity
0.1 g
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reactant
Reaction Step One
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0.125 mL
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reactant
Reaction Step One
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2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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